molecular formula C14H18N2 B124791 6-methyl-3-(piperidin-4-yl)-1H-indole CAS No. 149669-45-4

6-methyl-3-(piperidin-4-yl)-1H-indole

Cat. No.: B124791
CAS No.: 149669-45-4
M. Wt: 214.31 g/mol
InChI Key: GQEXUCXUFCKMJH-UHFFFAOYSA-N
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Description

6-methyl-3-(piperidin-4-yl)-1H-indole is a heterocyclic compound that features both an indole and a piperidine ring. Indole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry. The presence of the piperidine ring further enhances the compound’s potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(piperidin-4-yl)-1H-indole typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For instance, 4-chloropiperidine can react with the indole derivative in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the indole ring at the 6-position, which can be achieved using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

6-methyl-3-(piperidin-4-yl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-3-(piperidin-4-yl)-1H-pyrrolo[3,4-b]pyridine: Similar structure but with a pyridine ring instead of an indole ring.

    6-methyl-3-(piperidin-4-yl)-1H-quinoline: Similar structure but with a quinoline ring instead of an indole ring.

Uniqueness

6-methyl-3-(piperidin-4-yl)-1H-indole is unique due to the combination of the indole and piperidine rings, which provides a distinct pharmacological profile. The methyl group at the 6-position further enhances its chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-methyl-3-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-10-2-3-12-13(9-16-14(12)8-10)11-4-6-15-7-5-11/h2-3,8-9,11,15-16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEXUCXUFCKMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611806
Record name 6-Methyl-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149669-45-4
Record name 6-Methyl-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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